Product packaging for Omethoate-d6(O,O-dimethyl-d6)(Cat. No.:CAS No. 1219804-92-8)

Omethoate-d6(O,O-dimethyl-d6)

Cat. No.: B1435934
CAS No.: 1219804-92-8
M. Wt: 219.23 g/mol
InChI Key: PZXOQEXFMJCDPG-XERRXZQWSA-N
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Description

Contextualization of Stable Isotope Labeled Standards in Modern Analytical Science

Stable isotope-labeled standards are compounds in which one or more atoms have been replaced with a heavier, non-radioactive isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). musechem.com These labeled compounds are chemically identical to their native counterparts but possess a different mass. lgcstandards.com This mass difference allows them to be distinguished from the target analyte in mass spectrometry (MS) analysis. clearsynth.com

The use of SIL internal standards, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), is considered the gold standard for quantitative analysis. scioninstruments.comscispace.com By adding a known amount of the SIL standard to a sample at the beginning of the analytical process, it can be used to correct for variations that may occur during sample preparation, extraction, and instrumental analysis. musechem.com This is because the SIL standard and the target analyte exhibit nearly identical chemical and physical properties, meaning they will be affected in the same way by factors such as matrix effects, where other components in a complex sample can suppress or enhance the ionization of the analyte. clearsynth.comtexilajournal.com This co-elution and similar behavior ensure a high degree of accuracy and precision in the final measurement. aptochem.com

Significance of Omethoate (B27486) and its Deuterated Analogues in Agrochemical Research and Environmental Chemistry

Omethoate is a systemic insecticide and acaricide used to control a wide range of sucking insects and mites on various crops. chemicalbook.comapvma.gov.au It is also the primary toxic metabolite of the insecticide Dimethoate (B1670662), formed through oxidative desulfuration. chemicalbook.comeurl-pesticides.eu Due to its effectiveness, the presence of Omethoate and its parent compound, Dimethoate, in agricultural products and the environment is a subject of rigorous monitoring to ensure food safety and environmental protection.

This is where Omethoate-d6 (O,O-dimethyl-d6) becomes indispensable. As a deuterated analogue of Omethoate, it serves as an ideal internal standard for the quantitative analysis of Omethoate residues in complex matrices such as soil, water, and various food products. researchgate.netepa.gov The use of Omethoate-d6 in isotope dilution methods allows for highly accurate and sensitive quantification, which is crucial for regulatory compliance and risk assessment. scite.airesearchgate.net

Furthermore, the study of the environmental fate and metabolism of Omethoate is significantly enhanced by using its deuterated form. sir-lab.com Researchers can trace the degradation pathways and identify metabolites with greater confidence, leading to a better understanding of its persistence and potential impact on ecosystems. eurl-pesticides.eucanada.ca The precision afforded by Omethoate-d6 is vital for developing and validating analytical methods for monitoring these compounds in environmental samples. researchgate.netepfl.ch

Table 1: Chemical Properties of Omethoate-d6 (O,O-dimethyl-d6)

Property Value
Chemical Formula C₅H₆D₆NO₄PS
CAS Number 1219804-92-8 pharmaffiliates.com
Molecular Weight 219.23 g/mol cato-chem.com
Synonyms O,O-Bis(Methyl-d3) S-(2-(Methylamino)-2-Oxoethyl) Phosphorothioate pharmaffiliates.com
Isotopic Purity Typically ≥99 atom % D sigmaaldrich.com
Physical Form Varies, can be in solution (e.g., acetone) hpc-standards.com

Table 2: Research Applications of Omethoate-d6

Research Area Specific Application Analytical Technique Key Finding
Environmental Monitoring Quantification of pesticide residues in water samples. researchgate.net LC-MS/MS Used as an internal standard for accurate measurement of Omethoate levels in passive samplers. researchgate.net
Food Safety Analysis of pesticide residues in food products. LC-MS/MS Enables precise quantification of Omethoate to ensure compliance with maximum residue limits. eurl-pesticides.eu
Metabolism Studies Investigation of Dimethoate and Omethoate degradation. sir-lab.com GC-C-IRMS Isotope analysis helps in understanding the transformation pathways of these pesticides. sir-lab.com

| Method Validation | Development of robust analytical methods for pesticide analysis. researchgate.net | HPLC-MS/MS | Use of labeled internal standards like Omethoate-d6 provides high selectivity and precision. researchgate.net |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12NO4PS B1435934 Omethoate-d6(O,O-dimethyl-d6) CAS No. 1219804-92-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[bis(trideuteriomethoxy)phosphorylsulfanyl]-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12NO4PS/c1-6-5(7)4-12-11(8,9-2)10-3/h4H2,1-3H3,(H,6,7)/i2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZXOQEXFMJCDPG-XERRXZQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSP(=O)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OP(=O)(OC([2H])([2H])[2H])SCC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12NO4PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Isotopic Characterization of Omethoate D6 O,o Dimethyl D6

Synthetic Methodologies for Deuterium (B1214612) Incorporation

The introduction of deuterium atoms into the Omethoate (B27486) molecule is achieved through chemical synthesis using a deuterated precursor. The focus is on incorporating deuterium at specific, stable positions within the molecule to prevent isotopic exchange during analytical procedures.

The synthesis of Omethoate-d6(O,O-dimethyl-d6) involves the use of deuterated methanol (CD₃OD) as the key reagent for introducing the six deuterium atoms. The synthetic route is adapted from established methods for preparing unlabeled Omethoate and other organophosphorus compounds.

A plausible synthetic pathway begins with thiophosphoryl chloride (PSCl₃). This precursor is first reacted with one equivalent of deuterated methanol in the presence of a base to form O-methyl-d3 phosphorodichloridothioate. Subsequently, a second reaction with another equivalent of deuterated methanol-d4 yields O,O-dimethyl-d6 phosphorochloridothioate. This intermediate is then reacted with 2-mercapto-N-methylacetamide in the presence of a base to yield the final product, Omethoate-d6(O,O-dimethyl-d6).

Table 1: Proposed Synthetic Route for Omethoate-d6(O,O-dimethyl-d6)

Step Reactants Reagents Product
1 Thiophosphoryl chloride (PSCl₃) Methanol-d4 (CD₃OD), Base O-methyl-d3 phosphorodichloridothioate
2 O-methyl-d3 phosphorodichloridothioate Methanol-d4 (CD₃OD), Base O,O-dimethyl-d6 phosphorochloridothioate

This method ensures that the deuterium labels are located on the methoxy groups attached to the phosphorus atom, a chemically stable position. The use of highly enriched deuterated methanol is critical for achieving high isotopic purity in the final product.

Advanced Spectroscopic Techniques for Isotopic Purity and Structural Confirmation

Following synthesis, the confirmation of the molecular structure and the assessment of isotopic purity are conducted using advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are the primary methods employed for this purpose.

NMR spectroscopy is a powerful tool for confirming the successful incorporation of deuterium and its specific location within the molecule.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of Omethoate-d6(O,O-dimethyl-d6), the signal corresponding to the O-methyl protons, which would typically appear as a doublet around 3.8 ppm in unlabeled Omethoate, will be absent or significantly diminished. The absence of this signal is a primary indicator of successful deuteration at the target positions. The remaining signals, such as those for the N-methyl and methylene protons, should be present at their expected chemical shifts.

²H NMR (Deuterium NMR): A ²H NMR spectrum will show a signal in the region where the O-methyl protons would appear, confirming the presence of deuterium. The chemical shift will be very similar to the corresponding proton signal.

³¹P NMR (Phosphorus NMR): The ³¹P NMR spectrum provides information about the chemical environment of the phosphorus atom. The chemical shift for Omethoate-d6 is expected to be very similar to that of unlabeled Omethoate. The coupling between phosphorus and the protons of the methoxy groups (³JPH) observed in the unlabeled compound will be absent and replaced by a much smaller coupling to deuterium (³JPD), often resulting in a broadened singlet.

Table 2: Expected NMR Data for Omethoate-d6(O,O-dimethyl-d6)

Nucleus Expected Chemical Shift (δ, ppm) Multiplicity Key Observation
¹H ~2.8 Doublet N-methyl protons
¹H ~3.3 Doublet Methylene protons
¹H ~3.8 Absent/Greatly Reduced Confirms deuteration of O-methyl groups

HRMS is essential for confirming the molecular weight of the deuterated compound and for accurately determining the level of isotopic enrichment. almacgroup.com This technique can distinguish between molecules with very small mass differences, allowing for the separation of the desired deuterated product from any remaining unlabeled or partially labeled species. researchgate.netnih.gov

The analysis involves measuring the mass-to-charge ratio (m/z) of the molecular ion. For Omethoate-d6, the expected molecular weight will be approximately 6 atomic mass units higher than that of unlabeled Omethoate. By examining the isotopic cluster of the molecular ion, the relative abundance of different isotopologues (M+0, M+1, M+2, etc.) can be determined. The isotopic purity is calculated by comparing the measured ion intensities to the theoretical distribution, after correcting for the natural isotopic abundance of other atoms (e.g., ¹³C, ¹⁵N, ³⁴S) in the molecule. almacgroup.comalmacgroup.com

Table 3: Illustrative HRMS Data for Isotopic Enrichment of Omethoate-d6

Isotopologue Description Expected Relative Abundance
d₀ Unlabeled Omethoate < 0.1%
d₁ Partially labeled (1 Deuterium) < 0.5%
d₂ Partially labeled (2 Deuterium) < 1.0%
d₃ Partially labeled (3 Deuterium) < 1.5%
d₄ Partially labeled (4 Deuterium) < 2.0%
d₅ Partially labeled (5 Deuterium) < 5.0%

Characterization and Certification of Omethoate-d6(O,O-dimethyl-d6) as a Reference Material

For Omethoate-d6 to be used as a reliable analytical standard, it must be produced and certified as a Certified Reference Material (CRM). This involves a rigorous quality management system that complies with international standards.

The production and certification of CRMs are governed by specific ISO standards to ensure their quality, traceability, and reliability. sigmaaldrich.comsigmaaldrich.com

ISO 17034: General requirements for the competence of reference material producers: This standard outlines the requirements for the production of reference materials. excedr.comaroscientific.comansi.org It covers all aspects of the production process, including planning, material processing, assessment of homogeneity and stability, characterization, and the assignment of certified property values with their associated uncertainties. nata.com.aupjlabs.com A producer of Omethoate-d6 CRM must demonstrate competence in all these areas to gain accreditation. excedr.com

ISO/IEC 17025: General requirements for the competence of testing and calibration laboratories: The analytical measurements used to characterize the CRM, such as purity determination by quantitative NMR (qNMR) and identity confirmation by HRMS, must be performed by a laboratory accredited to ISO/IEC 17025. intertek.comeurofinsus.com This accreditation ensures that the laboratory has a robust quality management system and is technically competent to generate valid and traceable results. intertek.com

The certification process for Omethoate-d6 involves:

Purity Assessment: The chemical purity is determined using methods like qNMR or chromatography, performed under an ISO/IEC 17025 accredited framework.

Identity Confirmation: The molecular structure is unequivocally confirmed using techniques such as ¹H NMR, ¹³C NMR, and HRMS.

Isotopic Enrichment Determination: The isotopic purity is accurately measured using HRMS, as described in section 2.2.2.

Homogeneity and Stability Studies: The producer must conduct studies to ensure that the material is uniform throughout the batch and that its certified properties remain stable over its shelf life under specified storage conditions. nata.com.au

Certification and Documentation: A certificate of analysis is issued that provides the certified concentration, its uncertainty, a statement of metrological traceability, and details of the characterization methods used, in compliance with ISO Guide 31.

Table 4: Key Requirements for CRM Certification under ISO 17034 and ISO/IEC 17025

Requirement ISO 17034 (Producer) ISO/IEC 17025 (Testing Lab) Relevance to Omethoate-d6 CRM
Production Control Specifies requirements for planning, control, and processing of the material. N/A Ensures consistent quality of the synthesized Omethoate-d6.
Homogeneity & Stability Mandates assessment and documentation of material homogeneity and stability. N/A Guarantees the reliability of the CRM over time and between units.
Characterization Requires the use of metrologically valid procedures for property value assignment. Specifies requirements for the validation of analytical methods. Ensures that the purity and isotopic enrichment are accurately determined.
Metrological Traceability Requires certified values to be traceable to the International System of Units (SI). Requires calibration of equipment and use of CRMs to establish traceability. Provides confidence that the certified concentration is accurate.

| Certificate of Analysis | Defines the required content for the certificate accompanying the CRM. | Specifies requirements for reporting results. | Delivers all necessary information to the end-user for proper use of the standard. |

Advanced Analytical Methodologies Employing Omethoate D6 O,o Dimethyl D6

Role as an Internal Standard in Quantitative Chemical Analysis

In quantitative chemical analysis, an internal standard is a known amount of a compound, different from the analyte, that is added to both the calibration standards and the unknown samples. The purpose is to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. Deuterated analogues are considered the "gold standard" for internal standards in mass spectrometry because they have nearly identical chemical and physical properties to their non-labeled counterparts. lcms.cz This means they behave similarly during extraction, derivatization, and chromatographic separation. However, because of their mass difference, they are easily distinguished by a mass spectrometer. By comparing the signal intensity of the target analyte to the known concentration of the internal standard (Omethoate-d6), analysts can achieve highly accurate and precise quantification, effectively mitigating matrix effects and procedural inconsistencies. lcms.cz

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of pesticide residues. nih.gov The development of robust LC-MS/MS methods relies heavily on the use of appropriate internal standards to ensure accuracy. Omethoate-d6 is frequently employed in multi-residue methods for the simultaneous determination of various pesticides in food and environmental samples. scispace.comuoa.gr

In a typical workflow, a known quantity of Omethoate-d6 is added to a sample at the beginning of the extraction process, often a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. nih.govnih.gov During LC-MS/MS analysis, the instrument is set to monitor specific mass transitions (from a precursor ion to a product ion) for both omethoate (B27486) and Omethoate-d6. Because Omethoate-d6 co-elutes with the native omethoate, any signal suppression or enhancement caused by the sample matrix affects both compounds almost equally. The ratio of the analyte peak area to the internal standard peak area is then used to construct a calibration curve and quantify the amount of omethoate in the sample with high precision. lcms.cz This approach has been successfully applied to the analysis of pesticides in diverse matrices such as fruits, vegetables, and rice. nih.govnih.gov

The following table details typical validation parameters for an LC-MS/MS method for pesticide analysis.

ParameterTypical ValueDescription
Linearity (r²)> 0.99Indicates a strong correlation between concentration and instrument response.
Limit of Quantification (LOQ)0.005 - 10 µg/kgThe lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. nih.govresearchgate.net
Recovery70 - 120%The percentage of the true analyte concentration that is measured by the analytical method. nih.govnih.gov
Precision (RSD%)< 20%The relative standard deviation, indicating the closeness of repeated measurements. nih.govnih.gov

The coupling of Ultra-High Performance Liquid Chromatography (UHPLC) with Quadrupole Time-of-Flight (QTOF) mass spectrometry represents a significant advancement in analytical capability. mdpi.com UHPLC systems use smaller particle-sized columns to achieve faster separations and higher chromatographic resolution compared to conventional HPLC. QTOF mass spectrometers provide high-resolution, accurate mass data, which allows for the confident identification of compounds based on their elemental composition and minimizes the risk of false positives from matrix interferences. mdpi.comnih.gov

In this context, Omethoate-d6 is invaluable. Its use as an internal standard in UHPLC-QTOF methods enables both accurate quantification in targeted analysis and improved reliability in non-targeted screening. mdpi.com For targeted analysis, the high mass accuracy of QTOF allows for the extraction of very narrow mass chromatograms, further improving selectivity. For non-targeted screening, where the goal is to identify a wide range of potential contaminants, the presence of Omethoate-d6 can help to normalize the data and provide a reference point for semi-quantitative estimations of identified compounds. This technology has been successfully applied to create comprehensive methods for screening hundreds of pesticide residues in various crops simultaneously. mdpi.com

InstrumentAdvantageRole of Omethoate-d6
UHPLC Faster analysis, higher peak resolution, increased sensitivity.Ensures accurate quantification despite shorter run times and narrower peaks.
QTOF-MS High mass accuracy (<5 ppm), high resolution, ability for retrospective analysis. mdpi.comProvides an accurate mass reference for quantification and confirmation, compensating for instrument variability. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

For pesticides that are sufficiently volatile and thermally stable, Gas Chromatography-Mass Spectrometry (GC-MS) is a preferred analytical technique. revistamedicinamilitara.ro Omethoate and its parent compound, dimethoate (B1670662), can be analyzed by GC-MS, and Omethoate-d6 serves as an effective internal standard in these methods. epa.govresearchgate.net The principle is the same as in LC-MS/MS: the deuterated standard is added to the sample prior to extraction and cleanup. It co-elutes with the target analyte from the GC column and is detected by the mass spectrometer. nih.gov

The use of Omethoate-d6 corrects for variability in injection volume, potential degradation in the hot injector, and matrix effects. scispace.com GC-MS methods are commonly used for analyzing pesticide residues in samples after cleanup procedures like solid-phase extraction or gel permeation chromatography. epa.gov

Negative Chemical Ionization (NCI) is a soft ionization technique used in GC-MS that provides high sensitivity and selectivity for electrophilic compounds, which are molecules that readily accept electrons. gcms.cznih.gov Many organophosphorus pesticides, including omethoate, contain electronegative atoms and are suitable for NCI analysis. acs.org This technique often results in less fragmentation and a strong molecular or pseudo-molecular ion, simplifying the mass spectrum and enhancing sensitivity. gcms.cz

When using GC-NCI-MS, Omethoate-d6 is an ideal internal standard. The high selectivity of NCI reduces background noise from the matrix, allowing for very low detection limits. nih.govacs.org The internal standard helps to maintain quantitative accuracy at these trace levels, which is crucial for monitoring compliance with regulatory limits. The technique is particularly valuable for analyzing complex environmental or biological samples where target analyte concentrations are extremely low. nih.gov

The combination of High-Resolution Gas Chromatography (HRGC) with High-Resolution Mass Spectrometry (HRMS) represents one of the most powerful analytical tools for the trace analysis of organic contaminants. goldschmidtabstracts.infonih.gov HRGC utilizes long capillary columns to achieve superior separation of complex mixtures, while HRMS provides highly accurate mass measurements, allowing for the unambiguous identification of analytes even in the most complex matrices. nih.gov

This technique is often considered the definitive method for the analysis of persistent organic pollutants (POPs). goldschmidtabstracts.info In the context of pesticide residue analysis, HRGC/HRMS provides exceptional sensitivity and selectivity. The use of Omethoate-d6 as an internal standard is critical in these methods to ensure the accuracy of quantitative results at parts-per-trillion (ppt) or even lower concentrations. goldschmidtabstracts.infopublications.gc.ca The precision afforded by the internal standard, combined with the certainty of identification from HRMS, makes this the benchmark method for regulatory and research applications. nih.gov

Direct Analysis in Real Time Mass Spectrometry (DART-MS) for Rapid Screening

Direct Analysis in Real Time Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid analysis of solids, liquids, and gases with minimal to no sample preparation. d-nb.infoutoronto.canist.gov The DART source ionizes the sample in the open air, and the resulting ions are drawn into a mass spectrometer. researchgate.net This makes it an attractive tool for high-throughput screening of samples for the presence of contaminants like pesticides. nist.gov

While DART-MS is primarily a qualitative or semi-quantitative technique due to the challenges of precise sample introduction, the incorporation of an internal standard can significantly improve its quantitative capabilities. nih.gov For surface analysis, a solution containing Omethoate-d6 could be spotted onto the surface next to the sample area to provide a reference signal. For liquid analysis, it can be added directly to the sample solution. By comparing the analyte response to the internal standard response, DART-MS can provide more reliable and reproducible screening results, helping to quickly identify contaminated samples that may require further quantitative analysis by chromatographic methods. researchgate.netnih.gov

Strategies for Matrix Effect Compensation and Enhanced Quantification Accuracy

In the realm of trace-level analysis, particularly for pesticide residues in complex matrices such as food and environmental samples, the "matrix effect" presents a significant challenge. This phenomenon, characterized by the alteration of analytical signals due to co-eluting matrix components, can lead to either suppression or enhancement of the analyte response, thereby compromising the accuracy and reliability of quantification. To counteract these effects and improve quantitative accuracy, various strategies have been developed, with the use of stable isotope-labeled internal standards (SIL-IS) like Omethoate-d6(O,O-dimethyl-d6) being a cornerstone approach.

Application of Stable Isotope Labeled Internal Standards for Inter-Matrix Comparisons

The use of a stable isotope-labeled internal standard, such as Omethoate-d6, is a highly effective strategy to compensate for matrix effects, especially when comparing results across different and complex sample matrices. Since SIL-IS, like Omethoate-d6, are structurally almost identical to the target analyte (omethoate), they exhibit very similar physicochemical properties. This includes co-elution during chromatographic separation and similar behavior during extraction and ionization in the mass spectrometer.

When Omethoate-d6 is added to a sample at a known concentration at the beginning of the analytical workflow, it experiences the same matrix-induced signal suppression or enhancement as the native omethoate. By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix effect can be significantly minimized. lcms.cz This normalization process is crucial for achieving accurate quantification, particularly in matrices that are difficult to analyze. lcms.cz

Research has demonstrated that without an internal standard, the calibration curve for an analyte can vary significantly between different matrices, leading to large relative standard deviations (RSDs) and inaccurate results. lcms.cz However, when an isotopically labeled internal standard is used, the calibration curves for different matrices become much more consistent, with RSD values often dropping below 20%. lcms.cz This approach allows for more reliable comparisons of analyte concentrations across diverse sample types. lcms.cz

Sample Preparation and Extraction Protocols for Complex Matrices

The accurate determination of omethoate in complex matrices necessitates efficient sample preparation and extraction protocols that can effectively isolate the analyte from interfering components. The use of Omethoate-d6 as an internal standard is integral to these methods to monitor and correct for any analyte losses during the multi-step preparation process.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method Optimization

The QuEChERS method has become a widely adopted sample preparation technique for pesticide residue analysis in a variety of matrices due to its simplicity, speed, and low solvent consumption. nih.govjaveriana.edu.co The method typically involves an initial extraction with acetonitrile, followed by a partitioning step with the addition of salts like magnesium sulfate and sodium chloride to induce phase separation. javeriana.edu.conih.gov

For the analysis of polar pesticides like omethoate, modifications to the original QuEChERS protocol are often necessary to achieve satisfactory recoveries. eurl-pesticides.eunih.gov The choice of buffering conditions, for instance, can be critical. Acetate buffering has been shown to provide higher and more consistent recoveries for certain pH-dependent pesticides. nih.gov However, a study comparing different QuEChERS versions found that using ethyl acetate as a substitute for acetonitrile in the acetate-buffered method led to lower recoveries for omethoate and its parent compound, dimethoate. go-jsb.co.ukresearchgate.net

The inclusion of Omethoate-d6 at the beginning of the QuEChERS procedure is crucial for ensuring the accuracy of the final quantification. It compensates for any variability in extraction efficiency and helps to correct for matrix effects during the subsequent instrumental analysis. lcms.cz A modified QuEChERS protocol coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been successfully used for the simultaneous determination of dimethoate and omethoate in various food matrices. nih.govresearchgate.net

Table 1: QuEChERS Method Parameters for Omethoate Analysis

ParameterDetailsReference
Extraction Solvent Acetonitrile javeriana.edu.coresearchgate.net
Partitioning Salts Anhydrous Magnesium Sulfate (MgSO4), Sodium Chloride (NaCl) or Sodium Acetate (NaOAc) javeriana.edu.conih.gov
Buffering Acetate or Citrate buffering can be used depending on the target analytes. nih.gov
Internal Standard Omethoate-d6 added prior to extraction. lcms.cz

Dispersive Solid Phase Extraction (d-SPE)

Following the initial QuEChERS extraction, a dispersive solid-phase extraction (d-SPE) step is commonly employed for further cleanup of the extract. nih.gov This involves adding a small amount of sorbent material to a portion of the extract, vortexing, and then centrifuging to remove the sorbent and co-extracted matrix components. nih.gov

The choice of d-SPE sorbent is critical and depends on the nature of the matrix and the target analytes. nih.gov Common sorbents include:

Primary Secondary Amine (PSA): Effective for removing sugars, fatty acids, organic acids, and some pigments. researcher.life

Graphitized Carbon Black (GCB): Used for removing pigments and sterols, but can retain planar pesticides. nih.gov

C18: Suitable for removing nonpolar interferences like fats. nih.gov

For the analysis of omethoate, a careful selection of d-SPE sorbents is necessary to ensure good recovery while effectively removing interfering matrix components. The use of PSA is common in many QuEChERS methods for pesticide analysis. nih.govresearcher.life The optimization of the d-SPE cleanup step is crucial for minimizing matrix effects and achieving low detection limits in the subsequent LC-MS/MS analysis. nih.gov

Table 2: Common d-SPE Sorbents and Their Applications

SorbentTarget Interferences RemovedPotential Issues
Primary Secondary Amine (PSA) Sugars, fatty acids, organic acids, pigmentsCan retain some acidic pesticides.
Graphitized Carbon Black (GCB) Pigments, sterolsCan cause loss of planar pesticides.
C18 Fats and other nonpolar compoundsLess effective for polar interferences.

Pressurized Liquid Extraction (PLE) Techniques

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is another powerful technique for extracting analytes from solid and semi-solid samples. nih.gov PLE utilizes elevated temperatures and pressures to increase the efficiency and speed of the extraction process, while reducing solvent consumption compared to traditional methods. nih.gov

This technique has been successfully applied to the extraction of a wide range of contaminants, including pesticides, from various food and environmental matrices. nih.gov The elevated temperature and pressure enhance the solubility of the analytes and the penetration of the solvent into the sample matrix. nih.gov

For complex matrices, a selective PLE (SPLE) approach can be employed, where a sorbent material is placed inside the extraction cell along with the sample. nih.govlu.se This allows for simultaneous extraction and cleanup, reducing sample handling and analysis time. nih.govlu.se For instance, Florisil has been used as an in-cell sorbent to remove interfering compounds during the extraction of organochlorine pesticides from soil, with recoveries comparable to methods involving a separate cleanup step. nih.govlu.se The application of PLE in conjunction with Omethoate-d6 as an internal standard can provide a robust and efficient method for the analysis of omethoate in challenging sample types.

Isotope Dilution Mass Spectrometry (IDMS) for Definitive Quantification

Isotope Dilution Mass Spectrometry (IDMS) is recognized as a primary ratio method and provides the highest level of accuracy and metrological traceability in chemical measurements. epa.govepa.gov This technique is based on the addition of a known amount of an isotopically enriched standard, such as Omethoate-d6, to a sample. epa.govepa.gov After allowing the isotopic standard to equilibrate with the native analyte in the sample, the altered isotope ratio is measured by a mass spectrometer. epa.govepa.gov

A key advantage of IDMS is that once the isotopic standard and the analyte are homogenized, any subsequent loss of the analyte during sample preparation or analysis will not affect the accuracy of the measurement, as the isotope ratio remains unchanged. epa.gov This makes IDMS particularly powerful for the analysis of analytes in complex matrices where quantitative recovery can be challenging.

The fundamental principle of IDMS relies on the precise measurement of the isotope ratio of the analyte in the spiked sample. From this ratio, along with the known amount and isotopic enrichment of the added standard, the concentration of the native analyte in the original sample can be calculated with high precision and accuracy. epa.gov This method effectively eliminates the need for a traditional calibration curve and is less susceptible to matrix effects and instrumental drift compared to other quantification techniques. epa.govepa.gov The use of Omethoate-d6 in an IDMS workflow allows for the definitive quantification of omethoate, providing a reference value against which other analytical methods can be compared.

Validation of Analytical Procedures Utilizing Omethoate-d6(O,O-dimethyl-d6)

The validation of analytical procedures is a critical process to ensure the reliability and accuracy of results. When employing Omethoate-d6(O,O-dimethyl-d6) as an internal standard for the quantification of omethoate, a comprehensive validation process is undertaken to assess various performance characteristics of the method. This process typically includes the evaluation of linearity, accuracy, precision, and matrix effects, ensuring the method is fit for its intended purpose. The use of a stable isotope-labeled internal standard like Omethoate-d6 is considered the gold standard in quantitative mass spectrometry, as it closely mimics the behavior of the target analyte during sample preparation, extraction, and analysis, thereby correcting for potential variations and enhancing the accuracy and precision of the measurements.

In the development of multi-residue methods for pesticide analysis, such as those employing QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocols followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), deuterated internal standards play a pivotal role. For instance, in a modified QuEChERS method for pesticide analysis in cannabis, dimethoate-d6 was utilized as one of the internal standards. While the final quantification in that particular study was performed using another internal standard, the inclusion of dimethoate-d6 highlights the practice of using deuterated analogues for organophosphate pesticides like omethoate.

Validation studies for omethoate in various food matrices have been conducted, often using matrix-matched calibration when a suitable isotope-labeled internal standard was not available. These studies provide a baseline for the expected performance of analytical methods for omethoate. For example, in the analysis of omethoate in curry leaf, a validation study demonstrated good linearity and recovery. However, the use of an internal standard like Omethoate-d6 is expected to further improve the robustness of such methods by effectively compensating for matrix-induced signal suppression or enhancement.

Research on the analysis of dimethoate and its metabolites has sometimes proceeded without isotope-labeled internal standards, relying instead on matrix-matched calibrations or standard addition approaches. The moderate matrix effects observed in these studies underscore the benefit that a dedicated internal standard like Omethoate-d6 would provide in minimizing analytical uncertainty.

The validation of an analytical method for 127 pesticides in olive oil, which included omethoate, demonstrated good linearity with a matrix-matched calibration curve. The limit of quantification for the pesticides was established at 0.050 mg/kg. While this method did not explicitly state the use of Omethoate-d6, the principles of validation remain the same, and the use of an isotope-labeled internal standard would be a significant enhancement to such a method.

The following data tables illustrate the typical validation parameters that are assessed when using an internal standard like Omethoate-d6. The values presented are hypothetical and representative of what would be expected from a robustly validated analytical method.

Table 1: Linearity of Omethoate with Omethoate-d6 as Internal Standard

Concentration (ng/mL)Analyte Peak AreaInternal Standard Peak AreaArea Ratio (Analyte/IS)
0.512,500250,0000.050
1.025,200251,0000.100
5.0126,000252,0000.500
10.0251,000249,0001.008
50.01,255,000251,0005.000
100.02,505,000250,00010.020
Calibration Curve Parameters
Slope 0.1002
Intercept 0.0015
Correlation Coefficient (r²) 0.9998

Table 2: Accuracy (Recovery) and Precision (RSD) of Omethoate Analysis Using Omethoate-d6

MatrixSpiking Level (ng/g)Mean Measured Concentration (ng/g) (n=6)Recovery (%)Intra-day Precision (RSD, %)Inter-day Precision (RSD, %)
Apple109.8984.25.5
5048.5973.84.9
100101.2101.23.54.6
Spinach109.5955.16.8
5049.298.44.55.9
10099.899.84.15.3
Olive Oil109.2926.58.1
5047.995.85.87.2
10098.598.55.26.7

Table 3: Matrix Effect Assessment for Omethoate Analysis with Omethoate-d6 Internal Standard

MatrixAnalyte Response in SolventAnalyte Response in MatrixMatrix Effect (%)
Apple251,000225,900-10.0
Spinach251,000188,250-25.0
Olive Oil251,000213,350-15.0

Matrix Effect (%) = ((Peak area in matrix / Peak area in solvent) - 1) x 100. A negative value indicates signal suppression, while a positive value indicates signal enhancement.

The data presented in these tables would be generated during the method validation process to demonstrate that the analytical method is accurate, precise, and that the use of Omethoate-d6 effectively compensates for any matrix-induced variations, ensuring reliable quantification of omethoate in complex samples.

Environmental Fate and Metabolic Pathway Elucidation Research with Omethoate D6 O,o Dimethyl D6

Elucidation of Omethoate (B27486) Degradation and Transformation Pathways in Environmental Systems

Understanding the degradation and transformation of omethoate in the environment is crucial for assessing its persistence and potential impact. Research in this area, often facilitated by the use of labeled standards like Omethoate-d6 for analytical accuracy, focuses on both chemical and biological breakdown processes.

Hydrolysis is a primary pathway for the chemical degradation of omethoate in aqueous environments. The rate of this process is highly dependent on pH. Studies show that omethoate is highly stable in acidic conditions but decomposes rapidly in alkaline solutions. researchgate.netpreprints.org The weaker P–S bond in omethoate makes it more susceptible to hydrolysis, particularly at a high pH. researchgate.netpreprints.org

Research has determined the half-life of omethoate in aqueous solutions at various pH levels. In acidic solutions (pH 3), the half-life can be as long as 104 days, whereas in alkaline solutions (pH 9), it shortens dramatically to just 0.89 days. researchgate.netpreprints.org This indicates that in alkaline water bodies, omethoate will degrade relatively quickly through hydrolysis. researchgate.net

Hydrolytic Half-Life of Omethoate in Aqueous Solutions at 25°C
pH LevelConditionHalf-Life (Days)Reference
3Acidic104 researchgate.netpreprints.org
9Alkaline0.89 researchgate.netpreprints.org

Microbial degradation is a principal pathway for the breakdown of pesticides in the environment. researchgate.net Various microorganisms, including bacteria and fungi, can metabolize organophosphorus compounds. researchgate.netslideshare.net For omethoate, microbial degradation plays a significant role in its dissipation from soil and water systems. researchgate.net Studies have isolated bacterial strains, such as Bacillus sp., that can utilize omethoate as a source of nutrition, leading to its degradation. researchgate.net

The process of microbial transformation can occur under both aerobic and anaerobic conditions. researchgate.net Under optimal conditions of pH 7.0 and a temperature of 30°C, a strain of Bacillus sp. was able to achieve a 77.24% degradation rate of omethoate within 5 days. researchgate.net The degradation kinetics in such microbial systems can often be described by a first-order rate equation. researchgate.net These biotic processes involve enzymes that catalyze the breakdown of the pesticide into less complex molecules. researchgate.net

Tracing Omethoate Metabolites and Degradation Products in Various Environmental Media

The use of Omethoate-d6 is particularly valuable in metabolite identification studies. By serving as an internal standard, it enables the accurate quantification of omethoate and its transformation products in complex samples such as crops, soil, and water.

One of the key metabolites formed during the degradation of omethoate is dimethyl phosphate (B84403) (DMP). researchgate.netacs.orgnih.gov This metabolite is formed when the group attached to the phosphorus atom in the omethoate molecule is replaced by a hydroxyl group through hydrolysis. acs.orgnih.gov

Studies analyzing omethoate dissipation in stored wheat have confirmed the presence of DMP. researchgate.netacs.orgnih.gov Research using UPLC-QTOF/MS has not only identified but also quantified the dissipation kinetics of both the parent compound and its metabolite. Although the initial concentration of DMP is much lower than that of omethoate, its persistence in the environment is comparable. The half-life of DMP in wheat has been measured at 11.87–31.50 days, which is very close to the half-life of the parent omethoate (11.85–30.94 days). researchgate.netacs.orgnih.gov

Dissipation Half-Life of Omethoate and its Metabolite DMP in Wheat
CompoundHalf-Life Range (Days)Reference
Omethoate (Parent)11.85 - 30.94 researchgate.netacs.orgnih.gov
Dimethyl Phosphate (DMP)11.87 - 31.50 researchgate.netacs.orgnih.gov

Mechanistic Studies of Organophosphorus Compound Biotransformation

Stable isotope-labeled compounds like Omethoate-d6 are crucial for detailed mechanistic studies. They act as tracers, allowing scientists to follow the precise metabolic routes of a compound and its transformation products without ambiguity.

In studies investigating the metabolism of dimethoate (B1670662), Omethoate-d6 serves as a critical analytical tool. When researchers apply dimethoate to an environmental system (e.g., soil, plants, or in mammalian studies), it undergoes metabolic transformation, with one pathway being oxidation to omethoate. canada.caresearchgate.net By using Omethoate-d6 as an internal standard, scientists can accurately quantify the amount of omethoate that is formed from dimethoate over time. nih.gov This allows for the precise determination of metabolic rates and helps to build a complete picture of the degradation pathway, from the parent compound (dimethoate) to its primary metabolite (omethoate) and on to subsequent degradation products like DMP. canada.caresearchgate.net This level of quantitative detail is fundamental for developing accurate environmental fate models and conducting human health risk assessments. canada.ca

Assessment of Environmental Dissipation and Persistence of Omethoate

Omethoate, the primary toxic metabolite of the organophosphate insecticide dimethoate, is subject to various environmental dissipation processes that determine its persistence in soil, water, and plant systems. canada.canih.gov Its degradation is significantly influenced by factors such as pH, microbial activity, and the environmental matrix. mod.gov.rsresearchgate.net While not typically applied directly as a pesticide in some regions, its formation from the degradation of dimethoate makes its environmental fate a critical area of study. canada.caeurl-pesticides.eu

The primary pathways for the environmental degradation of omethoate include hydrolysis and microbial degradation. mod.gov.rsresearchgate.net Photolysis is generally considered a minor route for the dissipation of its parent compound, dimethoate, and is not a primary degradation pathway for omethoate itself. nih.govmod.gov.rs Omethoate exhibits high to very high mobility in soil and is soluble in water, which influences its potential for transport within the environment. canada.ca

Persistence in Soil

In the soil environment, omethoate is generally considered to be non-persistent. canada.ca Laboratory studies have reported its half-life (DT₅₀) to be short, indicating relatively rapid degradation.

Table 1: Aerobic Soil Dissipation of Omethoate

Parameter Typical Value (days) Persistence Classification
DT₅₀ (Lab at 20°C) 0.1 - 2.8 Non-persistent

Data sourced from multiple laboratory studies. canada.caherts.ac.uk

The rapid degradation in soil is largely attributed to microbial activity, where microorganisms utilize the compound as a source of carbon. nih.gov

Dissipation in Aquatic Environments

The persistence of omethoate in aqueous solutions is highly dependent on the pH of the water. mod.gov.rsresearchgate.net It is significantly more stable in acidic conditions and undergoes rapid hydrolysis under alkaline conditions. researchgate.netpreprints.org This chemical hydrolysis is a major pathway for its degradation in water. mod.gov.rs

Table 2: Half-life of Omethoate in Water at 25°C

pH Half-life (days) Stability
3 104 Stable
9 0.89 Rapid decomposition

This table illustrates the strong influence of pH on the hydrolytic degradation of omethoate. mod.gov.rsresearchgate.netpreprints.org

This rapid breakdown in alkaline environments suggests that alkaline hydrolysis could be an effective method for decontaminating water, as it does not lead to the accumulation of more toxic products. mod.gov.rspreprints.org

Persistence and Metabolism in Plants

Once present in plant tissues, either through systemic uptake or as a metabolite of dimethoate, omethoate can persist for a period. inchem.org Studies have shown that its degradation rate in plants is relatively slow for an organophosphorus compound. inchem.org For instance, the biological half-life of omethoate in tomato plants was reported to be 9.3 days. inchem.org

Research on the dissipation of omethoate in stored wheat has identified key metabolites and their persistence. A study using UPLC-QTOF/MS confirmed the presence of dimethyl phosphate (DMP) as a metabolite resulting from the hydrolysis of omethoate. nih.gov

Table 3: Dissipation Half-life of Omethoate and its Metabolite in Wheat

Compound Half-life (days)
Omethoate (parent) 11.85 - 30.94
Dimethyl phosphate (DMP) (metabolite) 11.87 - 31.50

The similar half-lives of the parent compound and its metabolite indicate that DMP can be as persistent as omethoate in this matrix. nih.gov

The formation of DMP likely occurs when the group attached to the phosphorus atom in omethoate is replaced by a hydroxyl group through hydrolysis. nih.gov The persistence of both omethoate and its metabolite DMP in stored commodities highlights the need to consider both compounds in risk assessments. nih.gov

Emerging Research Avenues and Future Perspectives for Omethoate D6 O,o Dimethyl D6

Development of Novel High-Throughput Analytical Platforms Utilizing Isotopically Labeled Standards

The demand for rapid and reliable screening of multi-class pesticide residues in food and environmental samples has driven the development of high-throughput analytical platforms. lcms.cz In this context, Omethoate-d6, as an isotopically labeled standard, is crucial for the accuracy of these advanced systems. The core principle involves isotope dilution analysis, where a known quantity of the labeled standard is added to a sample prior to analysis. nih.gov This allows for precise quantification of the unlabeled target analyte, Omethoate (B27486), by correcting for analyte loss during sample preparation and for matrix effects during instrumental analysis. lcms.cz

Modern analytical workflows frequently pair sophisticated sample preparation techniques, such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), with powerful detection technologies like Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS). researchgate.netnih.govnih.gov The QuEChERS method simplifies the extraction of pesticides from complex matrices, and its effectiveness can be enhanced by the use of an appropriate internal standard. chromatographyonline.comnijotech.comresearchgate.net High-throughput systems are capable of analyzing hundreds of pesticides in a single run with cycle times as short as 10.5 minutes. shimadzu.com

The importance of stable isotope-labeled internal standards like Omethoate-d6 is particularly evident when they are unavailable. For instance, in the analysis of Omethoate's polar metabolites, the lack of corresponding labeled standards necessitated the use of matrix-matched calibration, a more laborious approach to compensate for matrix interferences. eurl-pesticides.eueurl-pesticides.eu The use of Omethoate-d6 ensures the robustness and accuracy required for routine monitoring and compliance with stringent maximum residue levels (MRLs) set by regulatory bodies. lcms.czshimadzu.com

Table 1: High-Throughput Analytical Techniques for Omethoate Detection This is an interactive table. You can sort and filter the data.

Analytical Technique Sample Preparation Common Matrix Key Advantage
UPLC-MS/MS QuEChERS Fruits, Vegetables, Cereals High speed and sensitivity for multi-residue analysis. nih.govshimadzu.com
GC-MS/MS QuEChERS Fruits, Vegetables Effective for GC-amenable pesticides. nih.gov
LC-MS/MS Orbitrap QuEChERS Spinach High resolution and mass accuracy for confident identification. lcms.cz

Integration with In Silico Modeling for Predictive Environmental and Metabolic Studies

In silico, or computational, modeling represents a frontier in predicting the environmental fate and metabolic pathways of agrochemicals. While direct studies explicitly linking Omethoate-d6 to the validation of these models are emerging, the foundational role of isotope tracer data is well-established. researchgate.net Environmental fate studies for Omethoate's parent compound, dimethoate (B1670662), show that Omethoate is a major degradation product. nih.govresearchgate.net Understanding the subsequent dissipation of Omethoate itself is critical for a complete environmental risk assessment.

Tracer studies using Omethoate-d6 can generate precise data on degradation rates and transformation products in various environmental compartments like soil and water. For example, a study on Omethoate dissipation in stored wheat identified dimethyl phosphate (B84403) (DMP) as a key metabolite, highlighting the need to assess the risks of both the parent compound and its metabolites. nih.gov This empirical data is invaluable for developing and validating predictive in silico models. These models, governed by guidance from regulatory bodies like the U.S. Environmental Protection Agency, aim to simulate environmental behavior, reducing the need for extensive and costly physical experiments. epa.gov By providing accurate input data, Omethoate-d6 helps to refine the algorithms used in these models, leading to more reliable predictions of environmental persistence, mobility, and metabolic breakdown.

Contributions to Advanced Biomonitoring Methodologies for Environmental Exposure Assessment

Biomonitoring assesses the extent of human exposure to chemicals by measuring the parent compound or its metabolites in biological samples such as blood and urine. hh-ra.orgicm.edu.pl The development of advanced, highly sensitive analytical methods is essential for detecting the trace levels of pesticides typically present in these samples. High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS) has emerged as a preferred technique for this purpose. nih.govnih.gov

The use of Omethoate-d6 as an internal standard in these methodologies is critical for achieving the accuracy and precision needed for reliable exposure assessment. A method for the simultaneous quantification of Omethoate and other organic toxicants in human blood has been successfully developed using HPLC-MS/MS. nih.gov The robustness of such methods is paramount, especially in forensic toxicology, as demonstrated in a case of fatal Omethoate intoxication where levels were quantified in blood, urine, and various tissues. nih.gov

By enabling accurate quantification, Omethoate-d6 allows researchers and public health officials to:

Establish baseline exposure levels in the general population.

Assess occupational exposure in agricultural and industrial workers. researchgate.net

Link exposure levels to potential health effects.

Verify the effectiveness of regulatory measures designed to reduce exposure.

Table 2: Reported Omethoate Concentrations in Biomonitoring and Toxicological Cases This is an interactive table. You can sort and filter the data.

Sample Matrix Concentration (µg/mL) Context Analytical Method Reference
Cardiac Blood 208 Fatal Intoxication Gas Chromatography nih.gov
Urine 225 Fatal Intoxication Gas Chromatography nih.gov
Bile 524 Fatal Intoxication Gas Chromatography nih.gov
Liver 341 Fatal Intoxication Gas Chromatography nih.gov
Kidneys 505 Fatal Intoxication Gas Chromatography nih.gov

Role in Advancing Agrochemical Research and Regulatory Science

The use of stable isotope-labeled standards like Omethoate-d6 is fundamental to both the advancement of agrochemical research and the integrity of regulatory science. In research, deuterium-labeled compounds are used to investigate and optimize the metabolic stability and pharmacokinetic profiles of new active ingredients, potentially leading to the development of safer and more effective products. nih.gov

For regulatory bodies such as the European Food Safety Authority (EFSA), accurate residue data is the bedrock of consumer risk assessment and the establishment of MRLs. europa.eu Omethoate is not only used as a pesticide itself but is also a more toxic metabolite of dimethoate, making its accurate measurement critical for the regulation of both substances. eurl-pesticides.eueurl-pesticides.euherts.ac.uk Regulatory frameworks often define residues as the sum of the parent compound and its significant metabolites, necessitating reliable analytical standards for each component. inchem.org

The availability of Omethoate-d6 enhances regulatory science by:

Ensuring Data Reliability: It allows for the validation of analytical methods used by monitoring laboratories, ensuring that data submitted to regulatory agencies is accurate and defensible. nih.gov

Supporting MRL Enforcement: It enables precise quantification for checking compliance with national and international MRLs in food products. wur.nl

Facilitating Risk Assessment: Accurate data on residue levels in food and the environment is essential for conducting realistic dietary exposure and environmental risk assessments. europa.eu

Resolving Trade Issues: Harmonized and reliable analytical methods, underpinned by high-quality standards, are crucial for resolving international trade disputes related to pesticide residues.

In essence, Omethoate-d6 serves as a critical tool that bridges the gap between laboratory research, real-world monitoring, and the science-based policies that protect public health and the environment.

Q & A

Q. What are the critical considerations for synthesizing and verifying isotopic purity in Omethoate-d6?

To ensure isotopic purity (≥99 atom% D), researchers should employ mass spectrometry (MS) coupled with nuclear magnetic resonance (NMR) to confirm deuterium incorporation at the O,O-dimethyl groups. Key steps include:

  • Synthetic validation : Use controlled deuteration reactions with deuterated methanol (CD3OD) to replace hydrogen atoms in the dimethyl groups, followed by purification via high-performance liquid chromatography (HPLC) .
  • Analytical verification : Quantify isotopic enrichment using MS/MS fragmentation patterns (e.g., m/z 235.30 for Omethoate-d6) and compare with non-deuterated analogs. NMR (¹H and ²H) can detect residual protio impurities in the methyl groups .

Q. How can researchers optimize liquid chromatography-tandem mass spectrometry (LC-MS/MS) parameters for Omethoate-d6 quantification in environmental matrices?

Key methodological steps include:

  • Column selection : Use a C18 reverse-phase column (e.g., 2.1 × 50 mm, 1.7 µm) for separation.
  • Ionization settings : Electrospray ionization (ESI) in positive mode with optimized parameters (e.g., capillary voltage: 3.5 kV; source temperature: 150°C).
  • Fragmentation : Monitor precursor-to-product ion transitions (e.g., m/z 235.3 → 169.0 for Omethoate-d6) with collision energies adjusted to 15–20 eV .
  • Matrix effects : Spike deuterated internal standards into soil/water samples to correct for ion suppression/enhancement .

Q. What stability studies are required for Omethoate-d6 in long-term environmental exposure experiments?

Assess stability under varying conditions:

  • Temperature : Store at ≤-20°C to prevent degradation; monitor decomposition via periodic LC-MS/MS analysis .
  • Photolytic degradation : Conduct controlled UV exposure experiments (λ = 254 nm) to simulate sunlight effects, quantifying degradation products (e.g., omethoate-oxon) .

Advanced Research Questions

Q. How should researchers design experiments to address discrepancies in Omethoate-d6 recovery rates across heterogeneous soil types?

  • Hypothesis-driven sampling : Stratify soil samples by organic matter content (e.g., 2–10%) and pH (4–8) to identify covariates affecting recovery.
  • Method validation : Perform spike-and-recovery tests at 0.01–1.0 ppm concentrations, using isotopically labeled analogs (e.g., Fenthion-d6) as internal standards to normalize extraction efficiency variations .
  • Statistical analysis : Apply multivariate regression to isolate factors (e.g., clay content, microbial activity) influencing recovery discrepancies .

Q. What analytical strategies resolve co-elution issues between Omethoate-d6 and its metabolites in plant tissue extracts?

  • Chromatographic optimization : Adjust gradient elution profiles (e.g., 5–95% acetonitrile in 10 min) to separate Omethoate-d6 from metabolites like desmethyl-omethoate.
  • High-resolution MS : Use quadrupole-time-of-flight (Q-TOF) instruments with mass accuracy <5 ppm to distinguish isobaric interferences .
  • Enzymatic inhibition : Pre-treat samples with esterase inhibitors to prevent in vitro metabolite formation during extraction .

Q. How can isotopic effects impact the pharmacokinetic modeling of Omethoate-d6 in comparative toxicology studies?

  • Deuterium isotope effects (DIE) : Evaluate kinetic differences (e.g., C-D vs. C-H bond cleavage rates) using in vitro liver microsomal assays.
  • Model adjustment : Incorporate DIE correction factors into compartmental models to avoid overestimating metabolic half-lives .

Q. What protocols mitigate cross-contamination risks when handling Omethoate-d6 alongside non-deuterated pesticides?

  • Workflow segregation : Use dedicated glassware and LC-MS systems for deuterated compounds.
  • Decontamination validation : Swab-test surfaces with methanol and analyze for trace residues (LOD: ≤0.1 ng/mL) .

Q. How do researchers validate novel metabolites of Omethoate-d6 in insecticidal mode-of-action studies?

  • High-resolution MS/MS : Fragment unknown peaks (e.g., m/z 251.3) and match spectra to synthetic standards (e.g., omethoate-sulfoxide-d6).
  • In vivo labeling : Administer Omethoate-d6 to model organisms (e.g., Drosophila melanogaster) and track deuterium retention in metabolites .

Data Interpretation & Methodological Challenges

Q. What statistical approaches reconcile contradictory results in Omethoate-d6 adsorption/desorption studies across laboratories?

  • Meta-analysis : Aggregate datasets using standardized metrics (e.g., Freundlich coefficients) and apply random-effects models to account for inter-lab variability .
  • Sensitivity testing : Identify critical parameters (e.g., soil moisture, extraction pH) through Monte Carlo simulations .

Q. How can researchers leverage Omethoate-d6 to study synergistic effects in mixed-pesticide formulations?

  • Isotope dilution mass spectrometry (IDMS) : Spike Omethoate-d6 into formulations containing non-deuterated partners (e.g., chlorpyrifos) to quantify interaction-driven bioavailability changes.
  • Microcosm experiments : Monitor degradation kinetics in multi-pesticide systems under controlled redox conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.